![molecular formula C13H12N2O4 B14225137 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide CAS No. 779327-05-8](/img/structure/B14225137.png)
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
The synthesis of 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide typically involves the condensation of 5-nitrofuran-2-carboxylic acid with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives with potential biological activities.
Medicine: Its potential as an antiviral agent has been explored, particularly against influenza viruses.
Mechanism of Action
The mechanism of action of 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its antibacterial and antifungal activities by generating reactive oxygen species (ROS) that damage cellular components of the microorganisms . Additionally, the compound may inhibit key enzymes involved in the metabolic pathways of the target organisms, leading to their death .
Comparison with Similar Compounds
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide can be compared with other furan derivatives, such as:
- 5-nitro-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- 3-methyl-5-nitro-N-[(1S)-1-phenylethyl]pyridin-2-amine
- 5-nitro-N-(oxiran-2-ylmethyl)furan-2-carboxamide
- 5-nitro-N-[(1R)-1-phenylethyl]-2-pyridinamine
These compounds share similar structural features but differ in their substituents and overall biological activities. The uniqueness of this compound lies in its specific combination of the nitro group and the (1S)-1-phenylethyl moiety, which contributes to its distinct pharmacological profile.
Properties
CAS No. |
779327-05-8 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-9(10-5-3-2-4-6-10)14-13(16)11-7-8-12(19-11)15(17)18/h2-9H,1H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
YVLORCVRBMUNQM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


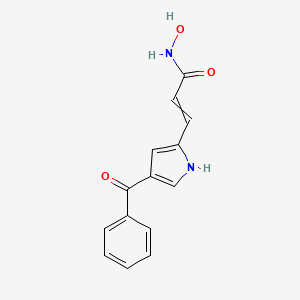
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
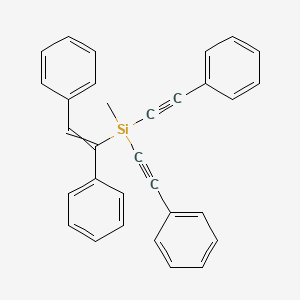
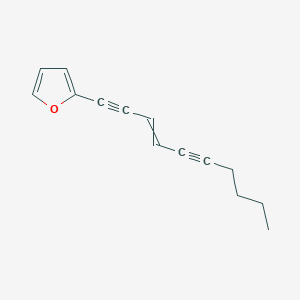
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
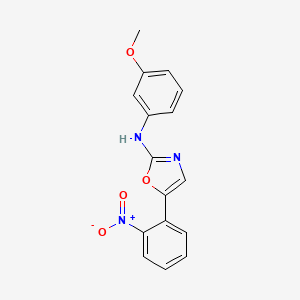
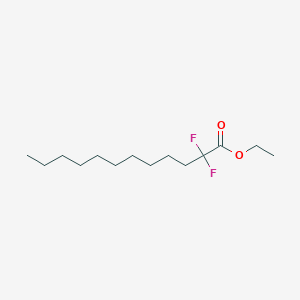
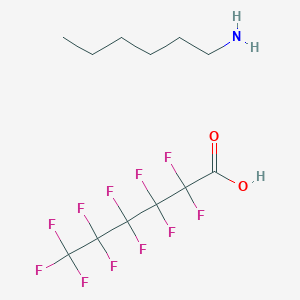
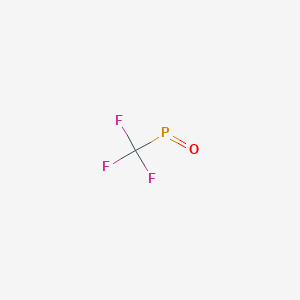
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
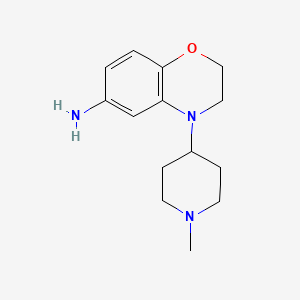
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
